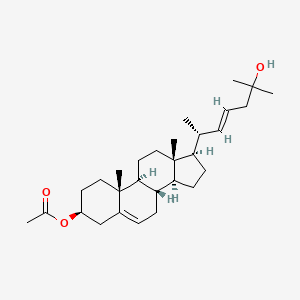
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate, also known as (3β,22E)-Cholesta-5,22-diene-3,25-diol 3-Acetate, is a cholesterol derivative . It has a molecular formula of C29H46O3 and a molecular weight of 442.67 .
Synthesis Analysis
The synthesis process of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .Molecular Structure Analysis
The molecular structure of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is represented by the formula C29H46O3 . It is a neat product .Physical And Chemical Properties Analysis
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is an off-white solid . It is soluble in dichloromethane, ethyl acetate, and methanol .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Metabolic Pathways
The compound "22-Dehydro 25-Hydroxy Cholesterol 3-Acetate" is not directly mentioned in available literature. However, research on similar steroidal compounds and their biosynthesis pathways offers insights into potential applications in understanding and manipulating lipid biosynthesis. For example, studies on the biosynthesis of sterols and ecdysteroids in Ajuga hairy roots have revealed the conversion mechanisms of cholesterol and other sterols into various steroidal compounds, highlighting the complex metabolic pathways involved in plant and potentially animal systems (Fujimoto et al., 2000). This research can help elucidate the role of steroidal compounds in biological processes and their potential applications in medicine and agriculture.
Cholesterol Metabolism and Neurological Function
The metabolism of cholesterol and its derivatives plays a significant role in brain function, with compounds like 24(S)-Hydroxycholesterol being crucial for cholesterol homeostasis in the brain. Research on 24(S)-Hydroxycholesterol has shown its positive modulatory effects on NMDA receptor function, implying potential therapeutic applications for neurodegenerative diseases and psychiatric disorders (Sun et al., 2016). Understanding the roles and applications of similar cholesterol derivatives could lead to advancements in neurotherapeutics and the treatment of neurological conditions.
Cholesterol Lowering and Cardiovascular Disease
HMG-CoA reductase inhibitors, commonly known as statins, have revolutionized the treatment of hypercholesterolemia by effectively lowering cholesterol levels and reducing cardiovascular disease risk. Research has focused on their mechanism of action, which involves inhibiting the rate-limiting enzyme in cholesterol synthesis, and their pleiotropic effects beyond cholesterol lowering, such as improving endothelial function and reducing inflammation (Grundy, 1988; Calabrò & Yeh, 2005). Exploring the effects of steroidal compounds like "22-Dehydro 25-Hydroxy Cholesterol 3-Acetate" in this context could offer new insights into cholesterol management and cardiovascular health.
Oxysterols as Biomarkers
Oxysterols, oxidized derivatives of cholesterol, have been studied as markers of neurological disease, particularly in the context of Alzheimer's disease and multiple sclerosis. The concentration of specific oxysterols in the bloodstream and cerebrospinal fluid has been correlated with disease progression and neuronal damage, suggesting their potential as diagnostic and prognostic biomarkers (Leoni, 2009). Further research into cholesterol derivatives could expand the repertoire of biomarkers for neurological conditions and improve disease monitoring and management strategies.
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-19(8-7-15-27(3,4)31)24-11-12-25-23-10-9-21-18-22(32-20(2)30)13-16-28(21,5)26(23)14-17-29(24,25)6/h7-9,19,22-26,31H,10-18H2,1-6H3/b8-7+/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVQPEKLADQJEW-YVHKTFHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


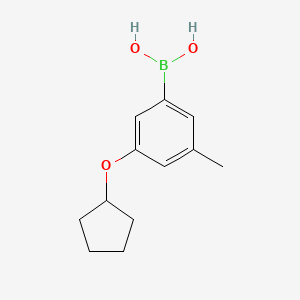
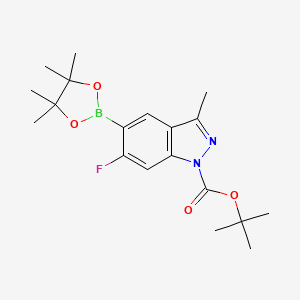
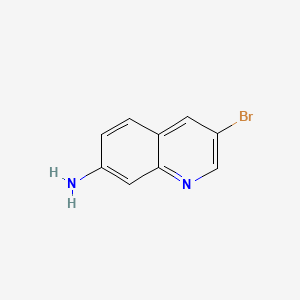
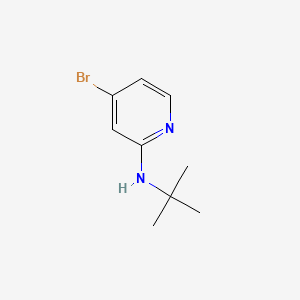
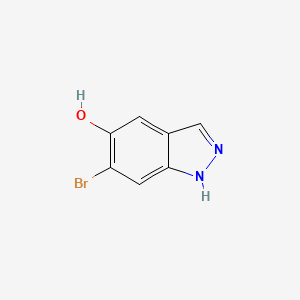

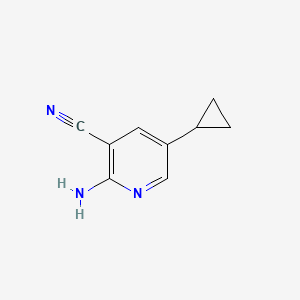
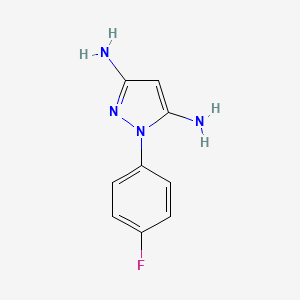
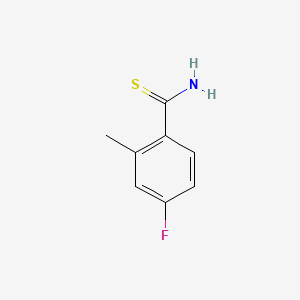
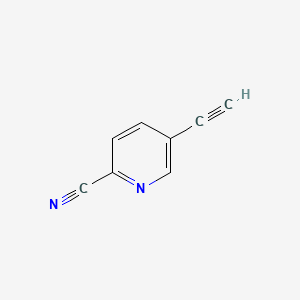
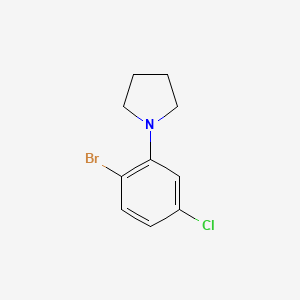
![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
